![molecular formula C21H30N2O2S B5509467 8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)
8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one belongs to a class of compounds known as diazaspirocycles. These compounds are of interest due to their diverse chemical and physical properties which make them useful in various fields, including organic electronics and medicinal chemistry.
Synthesis Analysis
- The compound is synthesized through a process involving the formation of spiro-annulated structures, typically achieved by reactions of specific precursors under controlled conditions. For instance, Zhou et al. (2001) discussed the synthesis of a related compound, 2,2'-(2,4,8,10-tetrathiaspiro[5.5]undecane-3,9-diylidene)bis(propanedinitrile), highlighting the use of cycloalkylthio groups and cyano groups in the synthesis process (Zhou et al., 2001).
Molecular Structure Analysis
- The structure of diazaspirocycles is characterized by their spiro-annulated formation, which often involves twofold symmetry and push-pull ethylene units. These structures exhibit strong intermolecular interactions and an extended three-dimensional network in the lattice, contributing to their unique properties (Zhou et al., 2001).
Chemical Reactions and Properties
- Diazaspirocycles, including the compound , can undergo various chemical reactions, including Michael addition and cyclization reactions. These reactions are crucial for modifying the compound's properties for specific applications (Islam et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antihypertensive Agents
Diazaspiro[5.5]undecane derivatives have been investigated for their antihypertensive properties. In a study conducted by Clark et al. (1983), a series of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones demonstrated significant antihypertensive activity, predominantly through peripheral alpha 1-adrenoceptor blockade, indicating their potential use in managing hypertension [Clark et al., 1983].
Synthetic Methodologies
Research by Islam et al. (2017) developed a new methodology for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones via cascade cyclization, showcasing the versatility of these compounds in synthetic organic chemistry [Islam et al., 2017]. Aggarwal et al. (2014) further contributed to synthetic methods by reporting a catalyst-free synthesis of nitrogen-containing spiro heterocycles, emphasizing the efficiency and simplicity of their approach [Aggarwal et al., 2014].
Solid-Phase Synthesis
Macleod et al. (2006) described a microwave-assisted solid-phase synthesis for creating piperazines and diazaspirocycles, highlighting the importance of innovative synthesis techniques in producing these compounds efficiently [Macleod et al., 2006].
Molecular Electronic Materials
Zhou et al. (2001) designed and synthesized a compound with a spiro-annulated structure for potential use as a new organic molecular electronic material, demonstrating the diverse applications of diazaspiro[5.5]undecane derivatives beyond pharmaceuticals into materials science [Zhou et al., 2001].
Immunomodulatory Effects
Bavo et al. (2021) explored 3,9-diazaspiro[5.5]undecane-based compounds as γ-aminobutyric acid type A receptor antagonists with an immunomodulatory effect, suggesting a novel therapeutic application for these compounds in modulating immune responses [Bavo et al., 2021].
Eigenschaften
IUPAC Name |
8-(3-benzylsulfanylpropanoyl)-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2S/c1-2-22-16-21(12-9-19(22)24)11-6-13-23(17-21)20(25)10-14-26-15-18-7-4-3-5-8-18/h3-5,7-8H,2,6,9-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKHWTSQVTXWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCCN(C2)C(=O)CCSCC3=CC=CC=C3)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(Benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.